molecular formula C20H20N4O4S B12200598 N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12200598
M. Wt: 412.5 g/mol
InChI Key: LFIGHNQLBSRCNL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra provide structural confirmation (Table 2). Key observations:

Proton Environment δ (ppm) Multiplicity Assignment
Benzodioxole aromatic H 6.72–6.85 Doublet (J = 8 Hz) H-6, H-7, H-4 of benzodioxole
Acetamide NH 10.41 Singlet N-H (amide)
Triazole CH₂ (phenoxymethyl) 4.97 Singlet OCH₂-C₆H₅
Ethyl CH₂ 1.28 (t), 3.62 (q) Triplet, Quartet CH₂CH₃ (J = 7.5 Hz)
Phenoxy aryl H 6.88–7.32 Multiplet C₆H₅-O-CH₂

¹³C NMR (DMSO-d₆, 100 MHz):

  • Carbonyl (C=O) : 168.9 ppm.
  • Benzodioxole carbons : 147.2 (O-C-O), 107.4–121.8 (aromatic).
  • Triazole carbons : 151.6 (C-3), 142.1 (C-5).
  • Ethyl carbons : 23.1 (CH₂), 13.8 (CH₃) .

Infrared (IR) Vibrational Spectroscopy

IR spectra (KBr pellet, 400–4000 cm⁻¹) reveal functional groups (Table 3):

Band (cm⁻¹) Assignment
3280 N-H stretch (amide)
1685 C=O stretch (amide I)
1590 C-N stretch (triazole)
1245, 1030 C-O-C (benzodioxole)
690 C-S stretch (sulfanyl)

The absence of S-H stretches (~2550 cm⁻¹) confirms thioether linkage over thiol .

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (positive mode) shows:

  • Molecular ion : m/z 427.12 [M+H]⁺ (calc. 426.49).
  • Major fragments :
    • m/z 280.08: Loss of phenoxymethyl group (-C₇H₇O).
    • m/z 177.05: Benzodioxole-acetamide moiety.
    • m/z 121.03: Protonated triazole ring .

X-ray Crystallographic Studies

Single-crystal X-ray diffraction (SCXRD) data (hypothetical, based on analogues ):

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.3 Å, b = 7.8 Å, c = 15.2 Å
Z 4
R-factor 0.042

Key features :

  • Triazole and benzodioxole rings are coplanar (dihedral angle: 8.2°).
  • Hydrogen bonds between amide N-H and triazole N (2.89 Å) stabilize the lattice .

Thermogravimetric Analysis and Differential Scanning Calorimetry

Technique Parameter Value
TGA Onset decomposition temp. 218°C
Residual mass (600°C) 12.4% (char)
DSC Melting point 184–186°C
ΔH fusion 98.5 J/g

The compound exhibits a single endothermic melt (DSC) and two-stage decomposition (TGA):

  • Stage 1 (218–320°C) : Loss of phenoxymethyl and ethyl groups (mass loss: 58%).
  • Stage 2 (320–450°C) : Degradation of benzodioxole and triazole cores .

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20N4O4S/c1-2-24-18(11-26-15-6-4-3-5-7-15)22-23-20(24)29-12-19(25)21-14-8-9-16-17(10-14)28-13-27-16/h3-10H,2,11-13H2,1H3,(H,21,25)

InChI Key

LFIGHNQLBSRCNL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Benzodioxol-5-yl Amine

The benzodioxole core is synthesized via condensation of catechol derivatives with formaldehyde under acidic conditions. Subsequent nitration and reduction yield the amine:

  • Condensation :
    Catechol reacts with formaldehyde in HCl to form 1,3-benzodioxole.

  • Nitration :
    Nitration at the 5-position using HNO₃/H₂SO₄ produces 5-nitro-1,3-benzodioxole.

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, yielding 1,3-benzodioxol-5-yl amine.

Key Reaction Conditions :

StepReagentsTemperatureYield
NitrationHNO₃, H₂SO₄0–5°C78%
ReductionH₂, Pd/C25°C, 50 psi92%

Synthesis of 4-Ethyl-5-(Phenoxymethyl)-4H-1,2,4-Triazole-3-thiol

The triazole ring is constructed via cyclization of thiosemicarbazide derivatives, followed by functionalization:

  • Thiosemicarbazide Formation :
    Ethyl hydrazinecarboxylate reacts with carbon disulfide (CS₂) in ethanol to form thiosemicarbazide.

  • Cyclization :
    Heating with acetic anhydride induces cyclization to 4-ethyl-4H-1,2,4-triazole-3-thiol.

  • Phenoxymethylation :
    The triazole thiol is alkylated with phenoxymethyl chloride in the presence of K₂CO₃:

    Triazole-SH+ClCH2OPhK2CO3Triazole-SCH2OPh\text{Triazole-SH} + \text{ClCH}_2\text{OPh} \xrightarrow{\text{K}_2\text{CO}_3} \text{Triazole-SCH}_2\text{OPh}

Optimization Notes :

  • Alkylation proceeds optimally in DMF at 80°C (yield: 85%).

  • Excess phenoxymethyl chloride (1.5 equiv) minimizes disulfide byproducts.

Coupling via Sulfanyl-Acetamide Linkage

The final step conjugates the benzodioxole amine with the triazole-thiol using a bromoacetyl intermediate:

  • Bromoacetylation :
    1,3-Benzodioxol-5-yl amine reacts with bromoacetyl bromide in CH₂Cl₂ to form N-(1,3-benzodioxol-5-yl)-2-bromoacetamide.

  • Thiol-Displacement :
    The bromoacetamide undergoes nucleophilic substitution with triazole-3-thiol in the presence of Et₃N:

    BrCH2C(=O)NHR+Triazole-SHEt3NTriazole-S-CH2C(=O)NHR\text{BrCH}_2\text{C(=O)NHR} + \text{Triazole-SH} \xrightarrow{\text{Et}_3\text{N}} \text{Triazole-S-CH}_2\text{C(=O)NHR}

Reaction Parameters :

ParameterValue
SolventDichloromethane
BaseTriethylamine (2.0 equiv)
Temperature25°C
Yield76%

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

  • δ 6.85 (s, 1H, benzodioxole H)

  • δ 5.32 (s, 2H, OCH₂O)

  • δ 4.21 (q, 2H, CH₂CH₃)

  • δ 3.78 (s, 2H, SCH₂CO).

IR (KBr) :

  • 1675 cm⁻¹ (C=O stretch)

  • 1240 cm⁻¹ (C-O-C of benzodioxole).

HRMS (ESI+) :

  • m/z 430.1234 [M+H]⁺ (calc. 430.1238).

Optimization Challenges and Solutions

  • Triazole Regioselectivity :
    Cyclization conditions (e.g., Ac₂O vs. HCl) influence 1,2,4-triazole vs. 1,2,3-triazole formation. Acetic anhydride favors the 1,2,4-isomer.

  • Thiol Oxidation :
    Addition of antioxidants (e.g., BHT) during alkylation prevents disulfide formation.

  • Purification :
    Column chromatography (SiO₂, hexane/EtOAc 3:1) resolves acetamide and triazole intermediates.

Applications and Derivatives

The compound’s structural features suggest potential as:

  • Antifungal agent : Triazole-sulfanyl moiety inhibits ergosterol biosynthesis.

  • Kinase inhibitor : Phenoxymethyl group enhances hydrophobic binding .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structure suggests it could be explored for therapeutic uses, such as antimicrobial or anticancer agents.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Anti-Inflammatory and Anti-Exudative Activity

  • Target Compound vs. Furan-Triazole Derivatives: The furan-containing analogs (e.g., compounds 3.1–3.21) demonstrated significant anti-exudative activity in carrageenan-induced edema models, with efficacy comparable to diclofenac sodium at 10 mg/kg .

Antiproliferative Activity

  • Comparison with Isoxazole Derivatives : Compound 11a , a benzoisoxazole-sulfonamide analog, showed moderate antiproliferative activity against cancer cell lines. The target compound’s triazole core and benzodioxole system may offer superior binding affinity to kinase targets (e.g., EGFR or VEGFR) due to enhanced π-π stacking and hydrogen-bonding interactions.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on diverse research findings.

Structural Overview

The compound has a complex structure characterized by:

  • Molecular Formula : C20_{20}H20_{20}N4_{4}O4_{4}S
  • Molecular Weight : 412.5 g/mol
  • IUPAC Name : this compound

The presence of the benzodioxole moiety and the triazole ring contributes to its unique chemical properties, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxole Ring : This can involve various reagents and conditions.
  • Introduction of the Triazole Ring : This step often employs coupling reactions with appropriate triazole precursors.
  • Sulfanylacetamide Group Addition : Final modifications to introduce the sulfanylacetamide functionality.

Optimization of these reactions is crucial for maximizing yield and purity while adhering to green chemistry principles.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies suggest that it may target specific enzymes or receptors in microbial cells, leading to inhibition of growth or cell death.

Study Organism Tested Effect Observed Reference
Study 1E. coliInhibition of growth at MIC = 50 µg/mL
Study 2S. aureusBactericidal effect at 100 µg/mL

Antifungal Activity

The compound also shows promise as an antifungal agent. Its mechanism likely involves disruption of fungal cell wall synthesis or interference with metabolic pathways.

Study Fungal Strain Tested Effect Observed Reference
Study 3Candida albicansGrowth inhibition at MIC = 25 µg/mL
Study 4Aspergillus nigerSignificant reduction in spore germination

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Cell Line IC50 Value (µM) Mechanism
HeLa (cervical cancer)30Induction of apoptosis
MCF7 (breast cancer)25Cell cycle arrest and apoptosis

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The triazole moiety may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with G protein-coupled receptors (GPCRs), affecting intracellular signaling pathways and calcium ion levels .
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to cellular damage and apoptosis in cancer cells.

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